An In-Depth Technical Guide to 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol (CAS 1215206-47-5)
An In-Depth Technical Guide to 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol (CAS 1215206-47-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol, a halogenated and fluorinated benzothiazole derivative with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this document leverages extensive data on the benzothiazole scaffold and the influence of its bromo and trifluoromethoxy substituents to present a scientifically grounded resource. This guide covers physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, predicted spectral characteristics, and a discussion of its potential biological activities and applications, particularly in neuroprotection and as an antimicrobial agent. The information is intended to serve as a valuable resource for researchers interested in the strategic design and development of novel benzothiazole-based compounds.
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
The subject of this guide, 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol, incorporates several key functional groups that are expected to modulate its biological profile. The trifluoromethoxy (-OCF3) group at the 6-position is of particular interest due to its ability to enhance metabolic stability and membrane permeability, properties highly desirable in drug candidates.[3] Furthermore, the presence of a bromine atom at the 4-position can influence the electronic properties of the ring system and may contribute to specific biological interactions.[4] The 2-thiol group provides a reactive handle for further synthetic modifications, allowing for the creation of diverse chemical libraries for screening.
Physicochemical Properties
Based on available data, the key physicochemical properties of 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol are summarized below. It is important to note the existence of tautomerism between the thiol and the thione forms, with the thione form often being more stable in the solid state.
| Property | Value | Source |
| CAS Number | 1215206-47-5 | |
| Molecular Formula | C₈H₃BrF₃NS₂ | PubChem |
| Molecular Weight | 330.15 g/mol | |
| IUPAC Name | 4-bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2-thiol | - |
| Tautomeric Form | 4-bromo-6-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione | PubChem |
Proposed Synthesis and Experimental Protocol
While a specific synthetic route for 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol has not been published, a plausible and efficient synthesis can be proposed based on established methods for preparing substituted benzothiazole-2-thiols. The general strategy involves the synthesis of a substituted aniline precursor followed by cyclization to form the benzothiazole ring.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-6-(trifluoromethoxy)aniline
A method analogous to the synthesis of 4-bromo-3-(trifluoromethyl)aniline can be employed.[5]
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Dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Slowly add a solution of N-bromosuccinimide (NBS) in DMF to the aniline solution at room temperature.
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Stir the reaction mixture for several hours and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-6-(trifluoromethoxy)aniline.
Step 2: Synthesis of 1-(4-Bromo-6-(trifluoromethoxy)phenyl)thiourea
This procedure is adapted from a general method for the synthesis of substituted phenylthioureas.[6]
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To a round-bottom flask, add 4-Bromo-6-(trifluoromethoxy)aniline, hydrochloric acid, and water.
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Heat the mixture for approximately 30 minutes, then cool to room temperature.
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Add ammonium thiocyanate to the reaction mixture and reflux for 4 hours.
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Cool the mixture, and collect the resulting precipitate by filtration.
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Wash the precipitate with water, dry, and recrystallize from ethanol to yield 1-(4-Bromo-6-(trifluoromethoxy)phenyl)thiourea.
Step 3: Synthesis of 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol
This final cyclization step is based on established protocols for the synthesis of benzothiazole-2-thiols.[6]
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In a round-bottom flask, combine 1-(4-Bromo-6-(trifluoromethoxy)phenyl)thiourea, potassium hydroxide, water, carbon disulfide, and sulfur in absolute ethanol.
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Heat the mixture under reflux for 2 hours at a high temperature and pressure (e.g., 280-285°C and 600-700 psi in a sealed vessel).
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After cooling, the reaction mixture is worked up to isolate the final product.
Predicted Spectral Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the benzene ring. The thiol proton (or N-H proton in the thione tautomer) would likely appear as a broad singlet at a downfield chemical shift, typically above 13 ppm in DMSO-d₆.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will be more complex. The carbon of the C=S group in the thione tautomer is expected to appear significantly downfield, in the range of 188-191 ppm.[7] The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms. The remaining aromatic carbons will appear in the typical range of 110-150 ppm.
FTIR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands. A computed vapor-phase IR spectrum for the thione tautomer is available.[8] Key predicted vibrational frequencies include:
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N-H stretch (thione): A broad band around 3400 cm⁻¹.
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Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
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C=S stretch: A strong absorption in the region of 1200-1050 cm⁻¹.
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C-F stretch: Strong absorptions in the 1300-1100 cm⁻¹ region.
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C-Br stretch: A band in the lower frequency region, typically 700-500 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity (M+ and M+2).
Potential Applications and Biological Rationale
The structural features of 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol suggest several potential applications in drug discovery and development.
Neuroprotective Agent
The 6-(trifluoromethoxy)benzothiazole scaffold is notably present in Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[1] Riluzole is known to modulate glutamate neurotransmission.[9] The trifluoromethoxy group in this position has been linked to neuroprotective activity in brain diseases such as Alzheimer's and Parkinson's disease.[2] Therefore, 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol is a promising candidate for investigation as a novel neuroprotective agent.
Caption: Hypothesized neuroprotective mechanism of action.
Antimicrobial and Antifungal Agent
Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities.[4] The presence of halogen substituents, such as bromine, on the benzothiazole ring has been shown to enhance these properties.[4] The trifluoromethoxy group has also been associated with increased antifungal efficacy.[4] The combination of both a bromo and a trifluoromethoxy substituent in 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol may lead to synergistic effects, resulting in a potent antimicrobial or antifungal agent.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol is a promising, yet underexplored, molecule with significant potential in medicinal chemistry. Its unique combination of a benzothiazole core with bromo and trifluoromethoxy substituents suggests a range of possible biological activities, particularly in the areas of neuroprotection and antimicrobial chemotherapy. This technical guide provides a foundational understanding of its properties, a feasible synthetic route, and a rationale for its further investigation. It is hoped that this document will stimulate further research into this and related compounds, ultimately leading to the development of novel therapeutic agents.
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